dimethyl 2-[2,2,7-trimethyl-1-(3-methylbutanoyl)-3-thioxo-2,3-dihydro-4(1H)-quinolinyliden]-1,3-dithiole-4,5-dicarboxylate dimethyl 2-[2,2,7-trimethyl-1-(3-methylbutanoyl)-3-thioxo-2,3-dihydro-4(1H)-quinolinyliden]-1,3-dithiole-4,5-dicarboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC15032067
InChI: InChI=1S/C24H27NO5S3/c1-12(2)10-16(26)25-15-11-13(3)8-9-14(15)17(20(31)24(25,4)5)23-32-18(21(27)29-6)19(33-23)22(28)30-7/h8-9,11-12H,10H2,1-7H3
SMILES:
Molecular Formula: C24H27NO5S3
Molecular Weight: 505.7 g/mol

dimethyl 2-[2,2,7-trimethyl-1-(3-methylbutanoyl)-3-thioxo-2,3-dihydro-4(1H)-quinolinyliden]-1,3-dithiole-4,5-dicarboxylate

CAS No.:

Cat. No.: VC15032067

Molecular Formula: C24H27NO5S3

Molecular Weight: 505.7 g/mol

* For research use only. Not for human or veterinary use.

dimethyl 2-[2,2,7-trimethyl-1-(3-methylbutanoyl)-3-thioxo-2,3-dihydro-4(1H)-quinolinyliden]-1,3-dithiole-4,5-dicarboxylate -

Specification

Molecular Formula C24H27NO5S3
Molecular Weight 505.7 g/mol
IUPAC Name dimethyl 2-[2,2,7-trimethyl-1-(3-methylbutanoyl)-3-sulfanylidenequinolin-4-ylidene]-1,3-dithiole-4,5-dicarboxylate
Standard InChI InChI=1S/C24H27NO5S3/c1-12(2)10-16(26)25-15-11-13(3)8-9-14(15)17(20(31)24(25,4)5)23-32-18(21(27)29-6)19(33-23)22(28)30-7/h8-9,11-12H,10H2,1-7H3
Standard InChI Key AQUQBYKFRWIRMN-UHFFFAOYSA-N
Canonical SMILES CC1=CC2=C(C=C1)C(=C3SC(=C(S3)C(=O)OC)C(=O)OC)C(=S)C(N2C(=O)CC(C)C)(C)C

Introduction

Structural Analysis

Molecular Architecture

The compound’s core structure integrates a quinoline ring system fused with a dithiole ring, creating a planar, conjugated system. Key features include:

  • Quinoline moiety: A bicyclic structure comprising a benzene ring fused to a pyridine ring, modified by methyl groups at positions 2, 2, and 7.

  • Dithiole core: A five-membered ring containing two sulfur atoms, which contributes to electron delocalization and redox activity.

  • Functional groups:

    • A 3-methylbutanoyl group at position 1 of the quinoline ring.

    • Thioxo (C=S) and ester (COOCH₃) groups at strategic positions, enhancing reactivity.

Table 1: Molecular Properties

PropertyValue
Molecular FormulaC₂₄H₂₇NO₅S₃
Molecular Weight505.7 g/mol
IUPAC NameDimethyl 2-[2,2,7-trimethyl-1-(3-methylbutanoyl)-3-sulfanylidenequinolin-4-ylidene]-1,3-dithiole-4,5-dicarboxylate
CAS No.VCID: VC15032067
Canonical SMILESCC1=CC2=C(C=C1)C(=C3SC(=C(S3)C(=O)OC)C(=O)OC)C(=S)C(N2C(=O)CC(C)C)(C)C

The planar arrangement of the quinoline and dithiole systems facilitates π-π stacking interactions, which are critical for potential applications in organic electronics.

Synthesis Methods

Multi-Step Organic Synthesis

The synthesis of this compound involves sequential reactions to assemble the quinoline and dithiole components. Key steps include:

  • Quinoline precursor preparation:

    • Alkylation and acylation of aniline derivatives to introduce methyl and 3-methylbutanoyl groups.

    • Cyclization via Friedländer synthesis to form the quinoline core.

  • Dithiole ring formation:

    • Reaction of carbon disulfide with acetylene derivatives under basic conditions to generate the dithiole framework.

  • Coupling reactions:

    • Condensation of the quinoline and dithiole precursors using palladium-catalyzed cross-coupling or nucleophilic substitution.

Critical Reaction Parameters

  • Temperature: Maintained between 60–80°C to optimize yield while minimizing side reactions.

  • Solvent system: Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates.

  • Catalysts: Transition metals (e.g., Pd(PPh₃)₄) facilitate coupling steps.

Analytical characterization via ¹H NMR and high-resolution mass spectrometry (HRMS) confirms structural integrity, with spectral data aligning with predicted fragmentation patterns.

Chemical Reactivity

Functional Group-Driven Transformations

The compound’s reactivity is governed by its functional groups:

  • Thioxo group (C=S):

    • Undergoes nucleophilic addition with amines or alcohols, forming thioamides or thioesters.

    • Participates in redox reactions, acting as a sulfur donor in metal coordination complexes.

  • Ester groups (COOCH₃):

    • Susceptible to hydrolysis under acidic or basic conditions, yielding carboxylic acid derivatives.

  • Dithiole ring:

    • Exhibits redox activity, reversibly transitioning between dithiole and dithiolane states.

Solvent and Temperature Effects

  • Polar solvents: Stabilize charge-separated intermediates in nucleophilic reactions.

  • Elevated temperatures: Accelerate ring-opening reactions of the dithiole moiety.

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